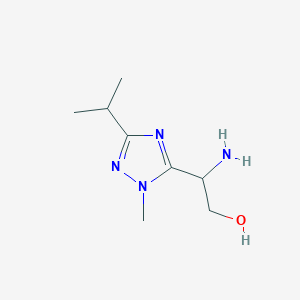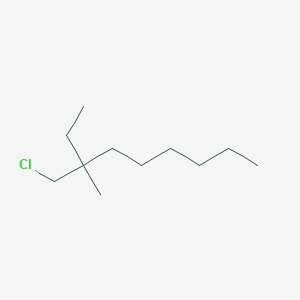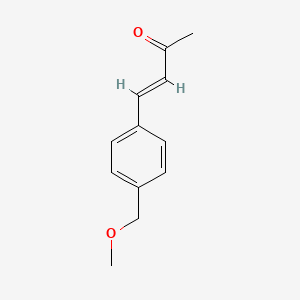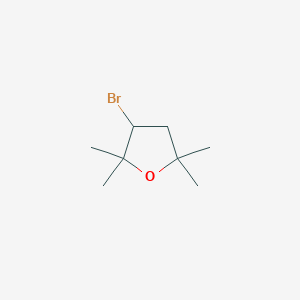
2-Amino-2-(3-isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a triazole ring substituted with isopropyl and methyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Substitution Reactions: The triazole ring is then substituted with isopropyl and methyl groups using appropriate alkylating agents.
Introduction of the Amino and Hydroxyl Groups:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Amino-2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triazole ring can undergo reduction reactions to form dihydrotriazoles.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Amino-2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-Amino-2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The triazole ring can intercalate into DNA, affecting replication and transcription processes.
類似化合物との比較
Similar Compounds
2-Amino-2-(1H-1,2,4-triazol-5-yl)ethan-1-ol: Lacks the isopropyl and methyl substitutions.
2-Amino-2-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol: Contains only the methyl substitution.
2-Amino-2-(3-isopropyl-1H-1,2,4-triazol-5-yl)ethan-1-ol: Contains only the isopropyl substitution.
Uniqueness
The presence of both isopropyl and methyl groups in 2-Amino-2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol enhances its lipophilicity and may improve its binding affinity to certain molecular targets, making it a unique compound with distinct chemical and biological properties.
特性
分子式 |
C8H16N4O |
|---|---|
分子量 |
184.24 g/mol |
IUPAC名 |
2-amino-2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)ethanol |
InChI |
InChI=1S/C8H16N4O/c1-5(2)7-10-8(6(9)4-13)12(3)11-7/h5-6,13H,4,9H2,1-3H3 |
InChIキー |
BFEVHMCWOHQBHT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NN(C(=N1)C(CO)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-[(4-Sulfamoylphenyl)formamido]pentanoicacid](/img/structure/B13520509.png)

![Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13520519.png)


![2-Azadispiro[3.1.36.14]decan-8-OL](/img/structure/B13520546.png)
![(1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13520561.png)

